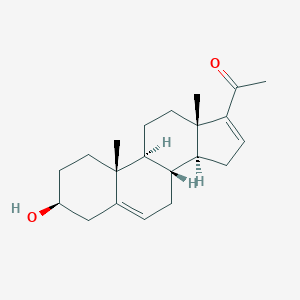![molecular formula C20H26ClO3P B108238 Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester CAS No. 38135-31-8](/img/structure/B108238.png)
Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester
Overview
Description
Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester is a chemical compound with the molecular formula C28H42ClO3P It is known for its unique structure, which includes two 4-(1,1-dimethylethyl)phenyl groups attached to a phosphorochloridic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester typically involves the reaction of phosphorochloridic acid with 4-(1,1-dimethylethyl)phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
Phosphorochloridic acid+24-(1,1-dimethylethyl)phenol→Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester+2HCl
The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific conditions required for the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced analytical techniques to monitor the reaction progress and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphorochloridic acid moiety can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and phosphoric acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, while reducing agents may include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: 4-(1,1-dimethylethyl)phenol and phosphoric acid derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the ester, depending on the specific reaction conditions.
Scientific Research Applications
Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorochloridate esters and other phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester involves its reactivity with nucleophiles and its ability to form stable phosphorochloridate esters. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with. In biological systems, it may act as an inhibitor by modifying active sites of enzymes or interfering with metabolic pathways.
Comparison with Similar Compounds
Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester can be compared with other similar compounds, such as:
Phosphorochloridic acid, bis[2,4-bis(1,1-dimethylethyl)phenyl] ester: This compound has a similar structure but with different substitution patterns on the phenyl rings, leading to variations in reactivity and applications.
This compound: This compound has a similar structure but with different substitution patterns on the phenyl rings, leading to variations in reactivity and applications.
Properties
IUPAC Name |
1-tert-butyl-4-[(4-tert-butylphenoxy)-chlorophosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClO3P/c1-19(2,3)15-7-11-17(12-8-15)23-25(21,22)24-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWJBHJSKGMFNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068071 | |
| Record name | Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38135-31-8 | |
| Record name | Bis[4-(1,1-dimethylethyl)phenyl] phosphorochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38135-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorochloridic acid, bis(4-(1,1-dimethylethyl)phenyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038135318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















